rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis
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Overview
Description
rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis is a chiral compound with a specific stereochemistry It is a cyclobutane derivative with a carboxylic acid functional group and a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis can be achieved through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For example, the compound can be synthesized via the cyclization of a suitable diene with a carboxylic acid group in the presence of a catalyst. The reaction conditions typically involve moderate temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis exerts its effects depends on its interactions with molecular targets. The compound may interact with enzymes or receptors, influencing biochemical pathways. The specific pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S)-2-benzoylcyclopropane-1-carboxylic acid, cis
- rac-(1R,2S)-2-Benzoylcyclobutane-1-carboxylic acid, cis
Uniqueness
rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis is unique due to its specific stereochemistry and the presence of a methyl group, which can influence its reactivity and interactions compared to similar compounds.
Properties
CAS No. |
57705-60-9 |
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Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(1R,2S)-2-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H10O2/c1-4-2-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5+/m0/s1 |
InChI Key |
ZQUWTFVQYAVBJZ-CRCLSJGQSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]1C(=O)O |
Canonical SMILES |
CC1CCC1C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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